molecular formula C18H12BrF4NO2 B11582842 1-{5-bromo-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{5-bromo-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B11582842
M. Wt: 430.2 g/mol
InChI Key: OOQCQZZKAAYLEU-UHFFFAOYSA-N
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Description

1-{5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features a unique combination of bromine, fluorine, and indole moieties

Preparation Methods

The synthesis of 1-{5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Fluorophenoxyethyl Group Introduction: The fluorophenoxyethyl group is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with 2-(2-fluorophenoxy)ethyl bromide.

    Trifluoroethanone Addition: Finally, the trifluoroethanone moiety is added through a Friedel-Crafts acylation reaction using trifluoroacetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-{5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions, leading to the formation of new derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids or alkenes.

Scientific Research Applications

1-{5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators for specific biological targets.

    Biological Studies: It can be used as a probe to study the interactions of indole derivatives with various biological receptors and enzymes.

    Materials Science: The compound’s fluorinated and brominated groups can impart unique properties to materials, making it useful in developing advanced materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-{5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The indole core can bind to specific sites on proteins, modulating their activity. The fluorophenoxyethyl group may enhance the compound’s binding affinity and specificity, while the trifluoroethanone moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

1-{5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can be compared with other indole derivatives such as:

    1-(5-Bromo-2-fluorophenyl)-1-ethanone: This compound shares the bromine and fluorine substituents but lacks the indole core, making it less versatile in biological applications.

    2-Bromo-5-fluorophenol: This compound has a simpler structure and is used as a building block in organic synthesis but does not possess the same biological activity as the indole derivative.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, highlighting the diverse biological roles of indole compounds.

The uniqueness of 1-{5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C18H12BrF4NO2

Molecular Weight

430.2 g/mol

IUPAC Name

1-[5-bromo-1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C18H12BrF4NO2/c19-11-5-6-15-12(9-11)13(17(25)18(21,22)23)10-24(15)7-8-26-16-4-2-1-3-14(16)20/h1-6,9-10H,7-8H2

InChI Key

OOQCQZZKAAYLEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F)F

Origin of Product

United States

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